molecular formula C19H18Cl2N2O4 B2978110 8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 688343-16-0

8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2978110
M. Wt: 409.26
InChI Key: UDZBDQATSBDCBL-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups. It contains two chloro groups, a dimethoxyphenyl group, and a 2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one moiety. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the compound likely requires multi-step synthesis involving the formation of the oxadiazocin ring and the introduction of the chloro and dimethoxyphenyl groups.



Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the oxadiazocin ring and multiple functional groups. The electron-donating methoxy groups and electron-withdrawing chloro groups could have interesting effects on the compound’s chemical behavior.



Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s challenging to provide a detailed chemical reactions analysis. The compound’s reactivity is likely influenced by the oxadiazocin ring and the various functional groups present.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of chloro and methoxy groups could affect its polarity, solubility, and reactivity.


Scientific Research Applications

Antimicrobial and Antitumor Activity

Research has revealed that compounds related to 8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one show potential in antimicrobial and antitumor applications. For instance, Xia et al. (2011) identified compounds from a marine endophytic fungus showing moderate antitumor and antimicrobial activity (Xia et al., 2011). Similarly, Rasool et al. (2016) synthesized molecules with multiple functional groups that exhibited substantial antibacterial activity and lipoxygenase inhibitory activity (Rasool et al., 2016).

Antibacterial Evaluation

Several studies have focused on synthesizing and evaluating the antibacterial properties of compounds structurally similar to the chemical . For example, Rehman et al. (2016) explored the antibacterial potential of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives, which demonstrated moderate effectiveness against both Gram-positive and Gram-negative bacteria (Rehman et al., 2016).

Anticancer Potential

Compounds related to 8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one have also been studied for their anticancer properties. A study by Hafez et al. (2016) synthesized novel pyrazole derivatives with significant anticancer activity compared to the reference drug doxorubicin (Hafez et al., 2016).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to comment on its potential hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. If it’s a novel compound, initial studies might focus on its synthesis and basic physical and chemical properties.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies or data on this compound would be needed.


properties

IUPAC Name

4-chloro-10-(5-chloro-2,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4/c1-19-9-13(11-6-10(20)4-5-15(11)27-19)22-18(24)23(19)14-7-12(21)16(25-2)8-17(14)26-3/h4-8,13H,9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZBDQATSBDCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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